![molecular formula C10H15BrClNO2 B1285916 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride CAS No. 103275-23-6](/img/structure/B1285916.png)
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride
Overview
Description
“2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride” is a compound that has been studied for its potential roles in various fields . It is a phenethylamine derivative and is involved in the regulation and modulation of sleep, affective and personality behaviors, and pain . It also regulates smooth muscle function and platelet aggregation .
Molecular Structure Analysis
The molecular weight of “2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride” is 282.56 . The InChI code is 1S/C9H12BrNO2.ClH/c1-12-8-3-6 (5-11)7 (10)4-9 (8)13-2;/h3-4H,5,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 193-195°C . It has a density of 1.368g/cm3 and a boiling point of 325.6ºC at 760mmHg .Scientific Research Applications
Psychoactive Substance Research
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride: is a compound related to the phenethylamine family, which includes substances with psychoactive properties . It’s a potent agonist of the 5-hydroxytryptamine (serotonin) receptor , which is significant in the study of new psychoactive substances (NPS). Research in this field focuses on understanding the compound’s effects on the brain, its potential therapeutic uses, and its abuse potential.
Metabolic Studies
The compound has been studied for its metabolism in human hepatocytes, revealing extensive metabolization into various metabolites via processes like hydroxylation, O-demethylation, and glucuronidation . These studies are crucial for developing bioanalytical methods for substance detection and understanding its pharmacokinetics.
Forensic Analytical Chemistry
In the context of forensic science, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride can be used to develop analytical methods for detecting substance abuse . The compound’s unique metabolic profile aids in creating specific tests to identify its use in biological samples.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride . For instance, the compound is soluble in water , which can affect its distribution and action in the body.
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYAXDWIMSZDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342519 | |
Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride | |
CAS RN |
103275-23-6 | |
Record name | Benzeneethanamine, 2-bromo-4,5-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103275-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dmpea hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Br-4,5-DMPEA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD9BGF5NKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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